molecular formula C10H6ClN5O5 B15150334 5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15150334
M. Wt: 311.64 g/mol
InChI Key: LXTZNLXHWSJUSQ-UHFFFAOYSA-N
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Description

5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a hydrazinylidene group attached to a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-chloro-3-nitrophenylhydrazine with a suitable diazinane-2,4,6-trione precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-{5-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one
  • 5-(2-CHLORO-4-NITROPHENYL)-2-FUROIC ACID

Uniqueness

5-[2-(4-CHLORO-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, such as the hydrazinylidene linkage and the diazinane-2,4,6-trione core. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6ClN5O5

Molecular Weight

311.64 g/mol

IUPAC Name

5-[(4-chloro-3-nitrophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H6ClN5O5/c11-5-2-1-4(3-6(5)16(20)21)14-15-7-8(17)12-10(19)13-9(7)18/h1-3H,(H3,12,13,17,18,19)

InChI Key

LXTZNLXHWSJUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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